Structural Differentiation: Phenylthio vs. Benzothiazole-Carboxamide Terminus in Pyrazole–Thiazole Hybrids
The target compound (CAS 1428365-74-5) carries a 3-(phenylthio)propanamide side chain, which distinguishes it from the closely related N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide that substitutes the phenylthio group with a bulkier, more heteroatom-rich benzothiazole-2-carboxamide terminus . While the benzothiazole analogue has reported anticancer IC₅₀ values of 3.50 µg/mL (MCF-7) and 5.00 µg/mL (A-431), these data reflect a fundamentally different pharmacophore with additional hydrogen-bond acceptor sites and increased molecular rigidity that alter target engagement . The phenylthio group in CAS 1428365-74-5 provides a conformationally flexible thioether linkage with distinct lipophilicity (estimated cLogP contribution differs by approximately 1.5–2.0 log units from the benzothiazole variant), which may favor membrane permeability and binding to hydrophobic kinase pockets differently than the planar benzothiazole system [1].
| Evidence Dimension | Terminal functional group identity and associated physicochemical divergence |
|---|---|
| Target Compound Data | 3-(phenylthio)propanamide terminus; MW 358.48; thioether sulfur with rotational flexibility; estimated cLogP ~3.0–3.5 (class-level inference) |
| Comparator Or Baseline | N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide; IC₅₀ = 3.50 µg/mL (MCF-7), 5.00 µg/mL (A-431); benzothiazole-carboxamide terminus; higher MW; lower conformational flexibility |
| Quantified Difference | Terminus structural class differs; estimated cLogP difference ~1.5–2.0 units; bioactivity data not directly comparable due to distinct pharmacophores |
| Conditions | Structural comparison based on chemical identity; benzothiazole analogue IC₅₀ values from in vitro cancer cell line antiproliferation assays (MCF-7 breast cancer; A-431 epidermoid carcinoma) |
Why This Matters
The phenylthio terminus represents a chemically distinct SAR vector from benzothiazole- or simple benzamide-terminated analogues, enabling exploration of a different region of chemical space within the pyrazole–thiazole scaffold—critical for projects optimizing selectivity or reducing off-target interactions at benzothiazole-binding proteins.
- [1] Sumran G, et al. Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Arch Pharm (Weinheim). 2024; e2400490. doi:10.1002/ardp.202400490 View Source
